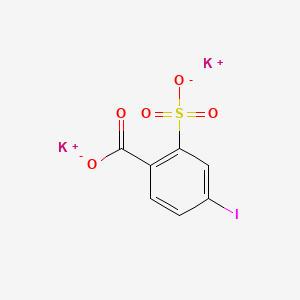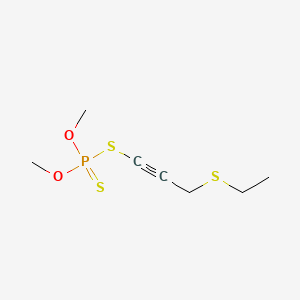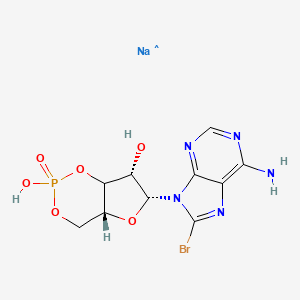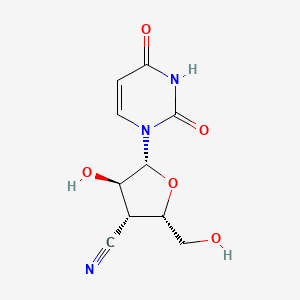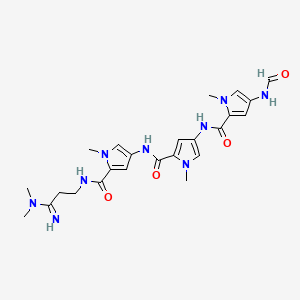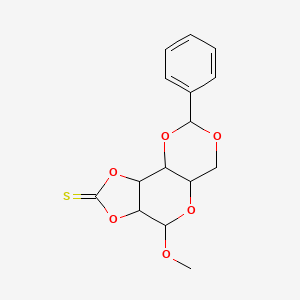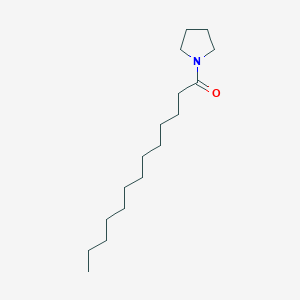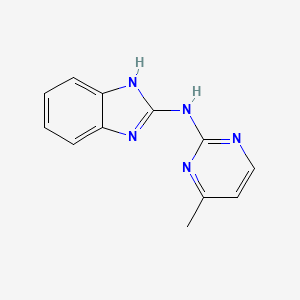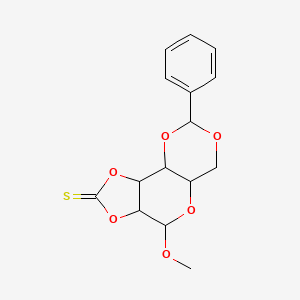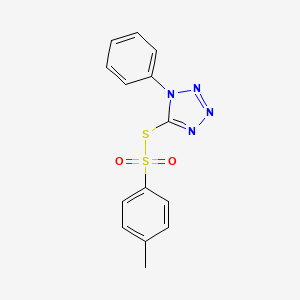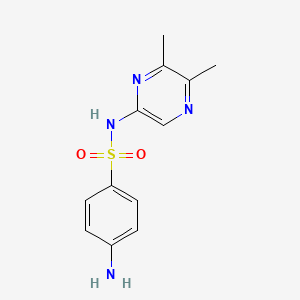
2-Sulfanilamido-5,6-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanilamido-5,6-dimethylpyrazine is a compound belonging to the class of sulfonamides, which are known for their antibacterial properties. This compound has a molecular formula of C12H14N4O2S and a molecular weight of 278.33 . It is characterized by the presence of a pyrazine ring substituted with sulfanilamido and dimethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanilamido-5,6-dimethylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with sulfanilamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanilamido-5,6-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or other reduced compounds .
Applications De Recherche Scientifique
2-Sulfanilamido-5,6-dimethylpyrazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Sulfanilamido-5,6-dimethylpyrazine involves its ability to inhibit bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase. This inhibition prevents the formation of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrazine: Found in various foods and used as a flavor additive.
2,3-Dimethylpyrazine: A component of the aroma of roasted sesame seeds.
2,6-Dimethylpyrazine: Used as a flavor additive and odorant in foods.
2,3,5,6-Tetramethylpyrazine: Found in nattō and fermented cocoa beans.
Uniqueness
2-Sulfanilamido-5,6-dimethylpyrazine is unique due to its sulfanilamido group, which imparts antibacterial properties not found in other similar compounds. This makes it particularly valuable in medical and pharmaceutical applications .
Propriétés
Numéro CAS |
6298-34-6 |
|---|---|
Formule moléculaire |
C12H14N4O2S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
4-amino-N-(5,6-dimethylpyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-8-9(2)15-12(7-14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,15,16) |
Clé InChI |
FFGGFJZSRIYDFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


